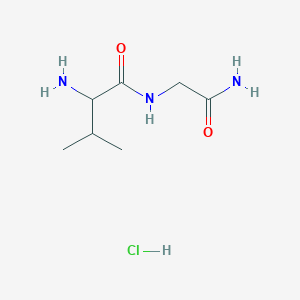
H-Val-gly-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-gly-NH2 hydrochloride is a dipeptide compound consisting of valine and glycine, with an amide bond between them. The hydrochloride form enhances its solubility in water, making it useful in various biochemical applications. The empirical formula for this compound is C7H16ClN3O2, and it has a molecular weight of 209.67 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-NH2 hydrochloride typically involves the coupling of valine and glycine. The process begins with the protection of the amino group of valine to prevent unwanted reactions. This is followed by the activation of the carboxyl group of glycine, usually through the formation of an ester or anhydride. The two amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond . The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of H-Val-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
H-Val-gly-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
H-Val-gly-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bonds.
Biology: Serves as a substrate in enzymatic studies and as a model for protein folding research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of H-Val-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-gly-NH2 hydrochloride: Another dipeptide with glycine residues.
H-Ala-gly-NH2 hydrochloride: A dipeptide consisting of alanine and glycine.
H-Val-ala-NH2 hydrochloride: A dipeptide with valine and alanine.
Uniqueness
H-Val-gly-NH2 hydrochloride is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the overall structure and reactivity of the compound. This makes it particularly useful in studies related to protein folding and peptide interactions .
Propiedades
Fórmula molecular |
C7H16ClN3O2 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |
Clave InChI |
SMACEPBFMAVOOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


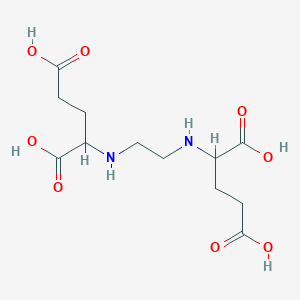
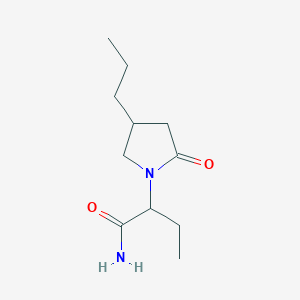
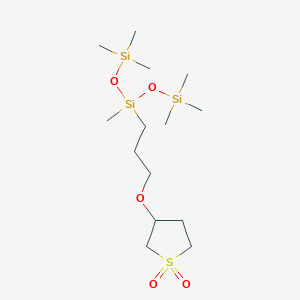
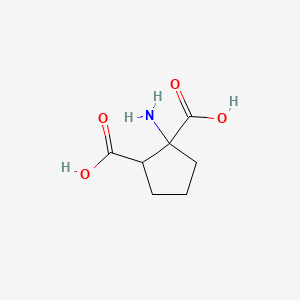
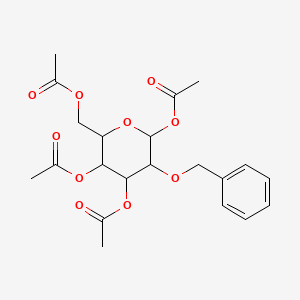
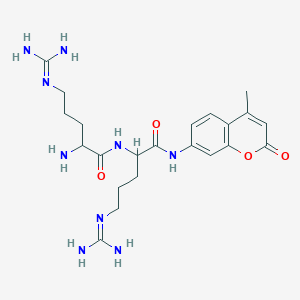
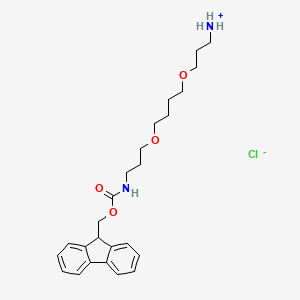
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
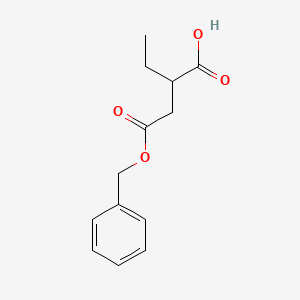
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

